1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine
Overview
Description
1-{Bicyclo[420]octa-1,3,5-trien-7-yl}ethan-1-amine is an organic compound characterized by a bicyclic structure with a triene system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine typically involves multiple steps. One common method starts with the preparation of the bicyclic core, which can be achieved through a Diels-Alder reaction between a suitable diene and dienophile. Subsequent steps may include functional group transformations such as reduction, oxidation, and substitution to introduce the ethan-1-amine moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the triene system to a more saturated bicyclic structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the bicyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated bicyclic compounds.
Scientific Research Applications
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[4.2.0]octa-1,3,5-triene: A structurally related compound with a similar bicyclic core but lacking the ethan-1-amine moiety.
Bicyclo[4.2.0]octa-1,3,5-trien-7-one: Another related compound with a ketone functional group instead of the amine.
Uniqueness
1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine is unique due to the presence of the ethan-1-amine group, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactivity that are not observed in its analogs.
Properties
IUPAC Name |
1-(7-bicyclo[4.2.0]octa-1,3,5-trienyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5,7,10H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPONYGSKPPXYQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC2=CC=CC=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.